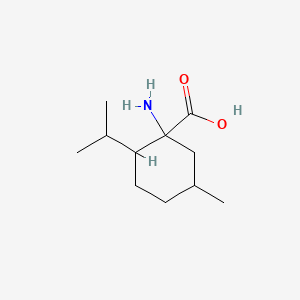
2-(chloromethyl)-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-4-methoxyaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of benzyl chloride, where the benzene ring is substituted with an amino group at the 2-position and a methoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-methoxyaniline typically involves the chlorination of 2-Amino-5-methoxybenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the alcohol to the chloride.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The choice of chlorinating agent and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzylamine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 2-Amino-5-methoxybenzyl azide, 2-Amino-5-methoxybenzyl thiocyanate, and 2-Amino-5-methoxybenzyl methoxide.
Oxidation: Products include 2-Nitro-5-methoxybenzyl chloride and 2-Nitroso-5-methoxybenzyl chloride.
Reduction: The major product is 2-Amino-5-methoxybenzylamine.
Applications De Recherche Scientifique
2-(chloromethyl)-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino and methoxy groups can interact with specific molecular targets, modulating their activity. For example, the compound may inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
2-Amino-4-methoxybenzyl chloride: The methoxy group is at the 4-position instead of the 5-position.
2-Amino-5-methoxybenzyl alcohol: The alcohol derivative of the compound.
Uniqueness
2-(chloromethyl)-4-methoxyaniline is unique due to the presence of both amino and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific positioning of these groups can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5,10H2,1H3 |
Clé InChI |
AWUQKTSPRJBWCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)





![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
